molecular formula C11H13NO B13619083 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine

1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine

Cat. No.: B13619083
M. Wt: 175.23 g/mol
InChI Key: CVYMQJCVLWAMMZ-UHFFFAOYSA-N
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Description

1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine is a complex organic compound characterized by its unique indeno-furan structure

Preparation Methods

The synthesis of 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials with unique properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism by which 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine can be compared with similar compounds such as:

    1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.

    6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another related compound with variations in hydrogenation states and functional groups.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-amine

InChI

InChI=1S/C11H13NO/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4,9H,1,3,5-6,12H2

InChI Key

CVYMQJCVLWAMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C3=C(C=C2)OCC3

Origin of Product

United States

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